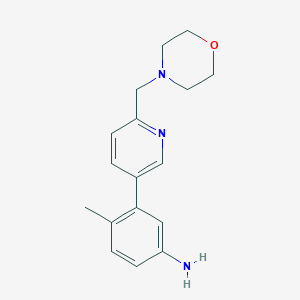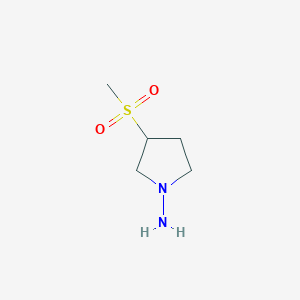![molecular formula C13H15ClN4O2 B13875378 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine CAS No. 1353971-22-8](/img/structure/B13875378.png)
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyridazine ring fused with a pyridine ring, which is further substituted with a chloropyridine moiety and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine . This reaction is carried out in ethanol with boiling, using sodium ethylate as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) and is usually completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: The compound is investigated for its antimicrobial and antiviral activities.
Mécanisme D'action
The mechanism of action of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine involves its interaction with specific molecular targets. For instance, in anticancer studies, it is known to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridopyridazine share a similar core structure and exhibit comparable biological activities.
Pyridine Derivatives: Compounds such as chloropyridine and pyridylmorpholine also share structural similarities and are used in similar applications.
Uniqueness
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is unique due to its specific combination of a pyridazine ring fused with a pyridine ring and further substituted with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1353971-22-8 |
|---|---|
Formule moléculaire |
C13H15ClN4O2 |
Poids moléculaire |
294.74 g/mol |
Nom IUPAC |
4-[2-(1-chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C13H15ClN4O2/c14-12-10-1-2-15-9-11(10)13(17-16-12)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8H2 |
Clé InChI |
RUCHOMNKSUIUII-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=NN=C(C3=C2C=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




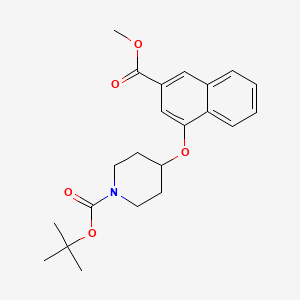

![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)


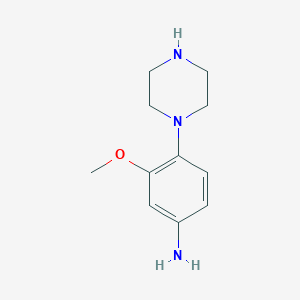
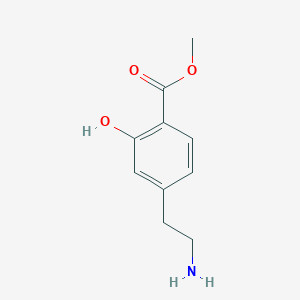
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
